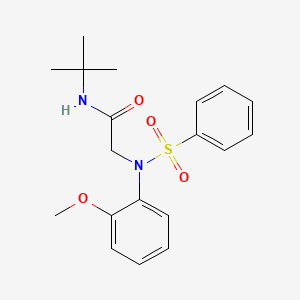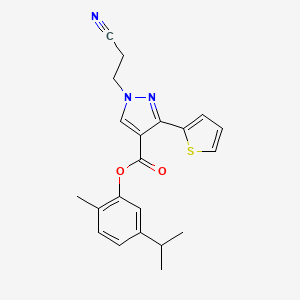
4-amino-2-anilino-N-(3-methyl-5-isoxazolyl)-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-2-anilino-N-(3-methyl-5-isoxazolyl)-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as "compound X" for ease of reference in scientific literature. Compound X has been found to exhibit promising biological activity against a range of diseases, including cancer, inflammation, and infectious diseases.
作用机制
The mechanism of action of compound X is not fully understood, but it is believed to work by inhibiting key enzymes and signaling pathways involved in cancer cell growth and inflammation. Specifically, compound X has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Additionally, compound X has been found to inhibit the activity of the NF-kB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Compound X has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. Studies have shown that compound X can induce apoptosis, or programmed cell death, in cancer cells. Additionally, compound X has been found to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. In terms of physiological effects, compound X has been found to exhibit anti-inflammatory activity, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using compound X in lab experiments is its potent biological activity against a range of diseases, making it a promising candidate for drug development. Additionally, compound X is relatively easy to synthesize and purify, making it accessible for research purposes. However, one limitation of using compound X in lab experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.
未来方向
There are several future directions for research on compound X. One area of focus could be on understanding the precise mechanism of action of compound X, which could lead to the development of more effective and targeted therapies. Additionally, further research could explore the potential of compound X in combination with other drugs or therapies for enhanced efficacy. Finally, research could focus on developing more efficient and cost-effective methods for synthesizing and purifying compound X.
合成方法
Compound X can be synthesized using a variety of methods, including the reaction of 4-amino-2-chloro-N-(3-methyl-5-isoxazolyl)-1,3-thiazole-5-carboxamide with aniline in the presence of a base. The resulting compound can be purified using various techniques, including column chromatography and recrystallization.
科学研究应用
Compound X has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. Studies have shown that compound X exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, compound X has been found to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
4-amino-2-anilino-N-(3-methyl-1,2-oxazol-5-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-8-7-10(21-19-8)17-13(20)11-12(15)18-14(22-11)16-9-5-3-2-4-6-9/h2-7H,15H2,1H3,(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTJDVWKPMXVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=C(N=C(S2)NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3-methyl-1,2-oxazol-5-yl)-2-(phenylamino)-1,3-thiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-propyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5084998.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5085006.png)


![4-(1-pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5085022.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085023.png)
![2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)





![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5085094.png)